2-((3,4-Dichlorophenoxy)methyl)-1,3-dioxolane
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Overview
Description
2-((3,4-Dichlorophenoxy)methyl)-1,3-dioxolane is an organic compound characterized by the presence of a dioxolane ring attached to a dichlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,4-Dichlorophenoxy)methyl)-1,3-dioxolane typically involves the reaction of 3,4-dichlorophenol with epichlorohydrin to form an intermediate, which is then reacted with ethylene glycol under acidic conditions to yield the final product . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-((3,4-Dichlorophenoxy)methyl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dechlorinated or partially reduced products.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution can produce a variety of functionalized derivatives .
Scientific Research Applications
2-((3,4-Dichlorophenoxy)methyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research indicates its potential use in developing antiviral and anticancer agents.
Industry: It is used in the formulation of certain pesticides and herbicides.
Mechanism of Action
The mechanism of action of 2-((3,4-Dichlorophenoxy)methyl)-1,3-dioxolane involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can modulate antioxidant enzymes and pathways, enhancing stress tolerance in plants . In medicinal applications, it may inhibit viral replication or induce apoptosis in cancer cells by targeting specific cellular pathways .
Comparison with Similar Compounds
Similar Compounds
2-((3,4-Dichlorophenoxy)methyl)oxirane: Similar in structure but with an oxirane ring instead of a dioxolane ring.
3-((3,4-Dichlorophenoxy)methyl)pyrrolidine: Contains a pyrrolidine ring instead of a dioxolane ring.
Uniqueness
2-((3,4-Dichlorophenoxy)methyl)-1,3-dioxolane is unique due to its specific ring structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
98919-14-3 |
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Molecular Formula |
C10H10Cl2O3 |
Molecular Weight |
249.09 g/mol |
IUPAC Name |
2-[(3,4-dichlorophenoxy)methyl]-1,3-dioxolane |
InChI |
InChI=1S/C10H10Cl2O3/c11-8-2-1-7(5-9(8)12)15-6-10-13-3-4-14-10/h1-2,5,10H,3-4,6H2 |
InChI Key |
MOIVQWRKOMUHGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)COC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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